molecular formula C25H29N3O2S B2699012 2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 501349-50-4

2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B2699012
CAS RN: 501349-50-4
M. Wt: 435.59
InChI Key: HIPIVHZRWYDTPE-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as Octabenzone , are often used as UV absorbers/screamers to protect polymers (e.g., polyethylene, polypropylene, polyvinylchloride) against damage by UV light .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8), has been studied using methods like Brillouin light spectroscopy and temperature wave analysis .

Safety and Hazards

The safety data sheet for a similar compound, 1-(2-HYDROXY-4-(OCTYLOXY)PHENYL)-1- DECANONE OXIME, suggests that it may cause skin and eye irritation .

properties

IUPAC Name

2-(4-octoxyphenyl)-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c1-2-3-4-5-6-10-17-30-21-15-13-19(14-16-21)23-27-24(29)22(18-26)25(31)28(23)20-11-8-7-9-12-20/h7-9,11-16,23,31H,2-6,10,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPIVHZRWYDTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2NC(=O)C(=C(N2C3=CC=CC=C3)S)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

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